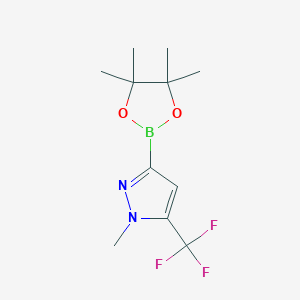

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Descripción

This compound (CAS 1025719-23-6, molecular formula C₁₁H₁₆BF₃N₂O₂) is a pyrazole derivative functionalized with a methyl group at position 1, a trifluoromethyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . Its trifluoromethyl substituent enhances lipophilicity and metabolic stability, traits desirable in drug candidates .

Propiedades

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-6-7(11(13,14)15)17(5)16-8/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRFKHQXQWMDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396123-92-4 | |

| Record name | 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

This method involves direct borylation of a pre-synthesized 3-trifluoromethyl-1H-pyrazole precursor using iridium catalysts. The protocol, adapted from Larsen and Hartwig’s work, employs [(COD)Ir(OMe)]₂ and 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen) to facilitate C–H activation and boron insertion.

Key Steps:

-

Substrate Preparation : 3-Trifluoromethyl-1H-pyrazole is synthesized via cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.

-

Borylation : The pyrazole derivative reacts with bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C under inert conditions.

-

Reaction Conditions :

Advantages and Limitations:

-

Advantages : High regioselectivity for the 3-position; compatible with sensitive functional groups.

-

Limitations : Requires glovebox handling; iridium catalysts are costly.

Palladium-Catalyzed Cross-Coupling with Boronic Esters

Reaction Overview

This approach utilizes palladium-catalyzed Miyaura borylation of a halogenated pyrazole precursor. The method, demonstrated by Beijing Forelandpharma Co., converts 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole to the target compound via coupling with B₂pin₂.

Key Steps:

Advantages and Limitations:

-

Advantages : Scalable for industrial production; avoids harsh conditions.

-

Limitations : Moderate yield due to competing side reactions; requires brominated intermediates.

Lithiation-Borylation Sequential Strategy

Reaction Overview

Developed by Ambeed, this method employs lithium diisopropylamide (LDA) to deprotonate 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by quenching with trimethyl borate to install the boronate ester.

Key Steps:

-

Lithiation : Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with LDA at -78°C in THF.

-

Borylation : Addition of trimethyl borate to the lithiated intermediate, yielding the boronate ester after hydrolysis.

-

Reaction Conditions :

Advantages and Limitations:

-

Advantages : No transition-metal catalysts; suitable for acid-sensitive substrates.

-

Limitations : Cryogenic conditions; sensitivity to moisture.

Comparative Analysis of Methods

Optimization Strategies

Catalyst Selection

Solvent Effects

Análisis De Reacciones Químicas

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The trifluoromethyl group and dioxaborolane moiety can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole has been explored for its potential as a pharmaceutical intermediate. Its boron-containing structure allows for unique reactivity patterns that can be exploited in drug design.

Case Study: Anticancer Activity

Recent studies have investigated the compound's efficacy against various cancer cell lines. The incorporation of the trifluoromethyl group enhances lipophilicity and biological activity. For example, the compound demonstrated cytotoxic effects on breast cancer cells in vitro, indicating potential as an anticancer agent .

Agrochemicals

The compound's properties also lend themselves to applications in agrochemicals. Its ability to modulate plant growth and resistance to pests has been examined.

Case Study: Herbicide Development

Research has shown that derivatives of this compound can inhibit specific enzyme pathways in plants, suggesting its use as a selective herbicide. Field trials indicated a significant reduction in weed biomass without affecting crop yield .

Materials Science

The unique structural attributes of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole make it suitable for developing advanced materials.

Case Study: Polymer Additive

In polymer science, this compound has been utilized as an additive to enhance thermal stability and mechanical properties of polymers. Studies indicate that incorporating the compound into polycarbonate matrices improved impact resistance significantly .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its boron functionality.

Case Study: Cross-Coupling Reactions

It has been effectively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the boron moiety facilitates the coupling process under mild conditions .

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dioxaborolane moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets of these proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole-Boronate Compounds

Substituent Position and Functional Group Variations

1-Phenyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS 1238702-58-3)

- Molecular Formula : C₁₅H₁₉BN₂O₂

- Key Differences :

- Position 1 substituent: Phenyl vs. methyl.

- Lacks trifluoromethyl group at position 4.

- Implications: Lower molecular weight (270.13 vs. 284.16) .

5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-(Trifluoromethyl)-1H-Pyrazole (CAS 2641339-69-5)

- Molecular Formula : C₁₀H₁₄BF₃N₂O₂

- Key Differences :

- Substituent positions: Methyl at position 5, trifluoromethyl at position 3 (vs. positions 1 and 5 in the target compound).

- Implications :

1-Methyl-3-Phenyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS 1002334-06-6)

- Molecular Formula : C₁₆H₂₁BN₂O₂

- Key Differences :

- Position 3 substituent: Phenyl vs. boronate; lacks trifluoromethyl.

Physical and Stability Properties

Actividad Biológica

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl and boron-containing moieties enhances its reactivity and pharmacological profiles. This article reviews the biological activity of this compound based on recent studies and findings.

The compound has the following chemical properties:

- Molecular Formula : CHB NO

- Molecular Weight : 209.06 g/mol

- CAS Number : 2246885-44-7

- IUPAC Name : 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Biological Activity Overview

The biological activity of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole has been investigated for various therapeutic potentials:

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The compound demonstrated effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microplate Alamar Blue assay (MABA), showing promising results comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that pyrazoles can possess anti-inflammatory properties:

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

- Case Study : In a murine model of inflammation, the compound exhibited a notable reduction in paw swelling compared to control groups .

Anticancer Potential

The structure of this pyrazole derivative suggests potential anticancer activity:

- Cell Line Studies : In vitro tests on various cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation .

- Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cancer progression has been a focal point of ongoing research.

Synthetic Approaches

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole has been optimized for efficiency:

- Methodology : A practical synthetic method involves a one-step reaction from readily available starting materials. High yields and purity levels (>95%) have been reported .

Data Table of Biological Activities

Q & A

Q. Critical Parameters

- Catalyst System : Pd₂(dba)₃/XPhos outperforms Pd(PPh₃)₄ in minimizing side reactions (e.g., protodeboronation).

- Solvent : Dioxane or THF ensures compatibility with boronates.

- Purification : Column chromatography (silica gel, hexane/EtOAc) yields >95% purity.

Q. Basic Characterization Protocol

- NMR Spectroscopy : ¹⁹F NMR (δ −62 to −65 ppm) confirms the trifluoromethyl group. ¹¹B NMR (δ 30–32 ppm) verifies the boronic ester .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) matches the molecular ion [M+H]⁺ at m/z 295.13 .

- X-ray Crystallography : Resolves boronate geometry (e.g., trigonal planar boron coordination) .

Advanced Application

Dynamic NMR studies in DMSO-d₆ reveal rotational barriers around the pyrazole-boronate bond, critical for understanding conformational stability in solution .

How can researchers mitigate boron-related impurities during Suzuki-Miyaura reactions?

Advanced Methodological Strategy

Common impurities include protodeboronation products (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazole). Mitigation strategies:

Ligand Screening : Bulky ligands (XPhos) suppress β-hydride elimination .

Base Optimization : K₃PO₄ improves boronate stability over Na₂CO₃ in aqueous mixtures .

Workup : Acidic washes (pH 4–5) remove unreacted boronic acid.

Q. Basic Stability Assessment

- Dry Storage : Stable for >6 months at −20°C under argon .

- Hydrolytic Sensitivity : The boronate hydrolyzes in aqueous MeOH (t₁/₂ = 48 hours at pH 7) .

Advanced Degradation Study

LC-MS tracking reveals two degradation pathways:

Hydrolysis : Forms boronic acid (detected via ¹¹B NMR).

Oxidation : Generates a hydroxylated pyrazole byproduct under O₂ .

What strategies enable late-stage functionalization of the pyrazole core?

Q. Advanced Synthetic Methodology

Q. Advanced Mechanistic Insight

- Steric Effects : The 1-methyl group hinders Pd coordination, requiring larger ligand systems (e.g., XPhos over SPhos) .

- Electronic Effects : The trifluoromethyl group’s −I effect accelerates reductive elimination but slows oxidative addition. Balancing these requires precise catalyst tuning .

Contradiction Resolution

Lower yields with electron-rich aryl partners (e.g., 4-MeOC₆H₄Bpin) vs. electron-deficient (e.g., 4-CF₃C₆H₄Bpin) arise from competing protodeboronation. Adjusting the Pd:ligand ratio (1:2) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.